(Z)-5-(3-phenoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
説明
(Z)-5-(3-Phenoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound featuring a fused thiazolo-triazolone core. The Z-configuration of the benzylidene group at position 5 and the pyridin-4-yl substituent at position 2 distinguish its structural and electronic properties.
特性
IUPAC Name |
(5Z)-5-[(3-phenoxyphenyl)methylidene]-2-pyridin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O2S/c27-21-19(29-22-24-20(25-26(21)22)16-9-11-23-12-10-16)14-15-5-4-8-18(13-15)28-17-6-2-1-3-7-17/h1-14H/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXWNJSXAYJIOU-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C3C(=O)N4C(=NC(=N4)C5=CC=NC=C5)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=NC=C5)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (Z)-5-(3-phenoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolo[3,2-b][1,2,4]triazole family, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The structure of the compound can be represented as follows:
This compound features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its potential pharmacological properties.
Antimicrobial Activity
Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds within this class could inhibit various bacterial strains effectively. The mechanism of action is thought to involve interference with bacterial cell wall synthesis and function.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. According to a study published in MDPI, certain thiazolo derivatives showed promise in reducing inflammation markers in vitro. The bioactivity score for these compounds suggested moderate activity against inflammatory pathways, indicating their potential as therapeutic agents for inflammatory diseases .
Enzyme Inhibition
Compounds similar to (Z)-5-(3-phenoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one have been noted for their ability to inhibit cytochrome P450 enzymes (CYP). Specifically, these compounds can inhibit the CYP3A4 isoenzyme, which is crucial for drug metabolism in humans. This inhibition could lead to significant drug-drug interactions and necessitates caution in co-administration with other medications .
Anticancer Activity
Emerging studies have suggested that thiazolo[3,2-b][1,2,4]triazoles may possess anticancer properties. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : A series of derivatives were synthesized and tested against common pathogens. The results indicated that modifications in the phenoxy group significantly influenced antimicrobial potency.
- Inflammatory Response : In vivo models demonstrated that administration of thiazolo derivatives resulted in reduced levels of pro-inflammatory cytokines. This suggests potential applications in treating conditions like arthritis or other inflammatory disorders.
- CYP Enzyme Interaction : Computational studies predicted high binding affinity of these compounds to CYP enzymes. This finding raises concerns regarding their use alongside other medications metabolized by these enzymes.
- Cancer Cell Line Studies : Specific derivatives were tested on breast and lung cancer cell lines, showing IC50 values indicating effective concentration levels for inducing apoptosis.
科学的研究の応用
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit potent anticancer properties. Specifically, compounds with similar structural motifs have been identified as inhibitors of the PI3K pathway, which is crucial in cancer cell proliferation and survival. For instance, studies have shown that certain thiazole derivatives can inhibit PI3K isoforms with IC50 values in the nanomolar range, suggesting a strong potential for development as anticancer agents .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Similar thiazole derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways within the pathogens, leading to cell death .
1.3 Antioxidant Activity
The antioxidant properties of thiazole derivatives contribute to their therapeutic potential. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. Research indicates that compounds featuring the thiazole ring can enhance cellular antioxidant defenses .
Case Studies
3.1 Synthesis and Biological Evaluation
A notable study synthesized a series of thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their biological activities against various cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .
3.2 Clinical Implications
In clinical settings, compounds similar to (Z)-5-(3-phenoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one are being investigated for their roles in combination therapies for cancer treatment. Preliminary results suggest that these compounds may enhance the efficacy of existing chemotherapeutic agents by overcoming resistance mechanisms in cancer cells .
Data Table: Summary of Biological Activities
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
The thiazolo[3,2-b][1,2,4]triazol-6(5H)-one scaffold is distinct from simpler thiazol-4(5H)-one derivatives (e.g., compounds in ). The fused triazole ring introduces additional nitrogen atoms, which may enhance hydrogen-bonding capacity and metabolic stability compared to monocyclic thiazolones . For example, the compound in , (5Z)-2-(4-methoxyphenyl)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, shares the same core but features a nitro-substituted pyrazole group, likely increasing electron-withdrawing effects and altering reactivity .
Substituent Effects
Table 1: Key Substituents and Their Implications
- Pyridin-4-yl vs. Phenylamino (): The pyridine ring in the title compound offers a basic nitrogen, enabling protonation at physiological pH, whereas phenylamino groups in analogs may prioritize planar aromatic interactions .
- 3-Phenoxybenzylidene vs.
Q & A
Q. What are the standard synthetic routes for synthesizing (Z)-5-(3-phenoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, and what reaction conditions are critical for optimizing yield?
The compound is synthesized via cyclocondensation of a thiazolo-triazole precursor with 3-phenoxybenzaldehyde. Key steps involve refluxing in ethanol/water (3:1 v/v) with sodium hydroxide as a base (80°C, 3 hours). Critical parameters include solvent polarity (methanol vs. ethanol affects reaction rates ), aldehyde-to-core molar ratios (1.2:1 recommended ), and inert atmosphere (N₂) to prevent oxidation of the benzylidene group . Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) yields >90% purity.
Q. Which spectroscopic techniques are most effective for confirming the Z-isomer configuration and structural integrity of this compound?
Single-crystal X-ray diffraction (SCXRD) is definitive for confirming stereochemistry, as demonstrated for analogous thiazolo-triazole derivatives . Complementary techniques include:
Q. What are the common by-products formed during synthesis, and how can they be mitigated?
By-products include:
- E-isomers : Minimized by using polar aprotic solvents (DMF) and low-temperature reflux .
- Oxidized thiazole rings : Prevented by degassing solvents and maintaining a nitrogen atmosphere . Separation is achieved via gradient elution (hexane → ethyl acetate) or recrystallization from ethanol .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Strategies include:
- Prodrug modification : Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability .
- Microsomal stability assays : Use liver microsomes to identify metabolic hotspots and guide structural optimization .
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate in vitro IC₅₀ values with plasma exposure levels in rodent models .
Q. What computational methods are validated for predicting binding affinity with kinase targets, and how do they compare with empirical data?
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) predict binding modes to kinases like EGFR. Key steps:
- Docking validation : Compare predicted poses with co-crystallized ligands (RMSD < 2.0 Å acceptable) .
- Free energy calculations (MM/GBSA) : Accurately rank binding affinities (R² > 0.7 vs. experimental IC₅₀) .
- Machine learning : Train models on kinase inhibition datasets to prioritize synthetic targets .
Q. How can differential scanning calorimetry (DSC) data identify polymorphic transitions in crystalline forms of this compound?
DSC thermograms reveal phase transitions:
- Endothermic peaks (150–180°C): Indicate melting of the stable polymorph.
- Exothermic events (post-melt): Suggest recrystallization into metastable forms.
- Heating rate optimization : 10°C/min minimizes kinetic interference. Correlate with XRPD to validate polymorph identity .
Q. What strategies enhance selectivity in enzyme inhibition studies when modifying the thiazolo-triazole core?
- Substituent engineering : Introduce bulky groups (e.g., 4-methoxyphenyl) at C-2 to sterically block off-target binding .
- Halogen bonding : Fluorine or chlorine at the benzylidene ring improves selectivity for ATP-binding pockets .
- Kinome-wide profiling : Use kinase inhibitor panels (e.g., DiscoverX) to assess selectivity across 400+ kinases .
Data Contradiction Analysis
Q. How should researchers address conflicting cytotoxicity data across cell lines for this compound?
Contradictions may stem from cell-specific uptake or efflux mechanisms. Solutions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
